4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide
Description
4-Methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a benzohydrazide derivative featuring a 2-phenylindole moiety linked via an acetyl group. The compound’s structure combines a hydrazide backbone with aromatic and heterocyclic components, which are critical for its physicochemical and biological properties. The 2-phenylindole group contributes to π-π stacking interactions, while the hydrazide functionality enables hydrogen bonding and metal coordination . This structural complexity makes it a candidate for diverse applications, including antimicrobial and anticancer research.
Properties
IUPAC Name |
4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15-11-13-17(14-12-15)23(29)26-27-24(30)22(28)20-18-9-5-6-10-19(18)25-21(20)16-7-3-2-4-8-16/h2-14,25H,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPDWNVDBGRGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide typically involves the following steps:
Formation of the Indole Derivative: The indole ring system can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Hydrazide Formation: The final step involves the reaction of the acylated indole derivative with 4-methylbenzohydrazide under suitable conditions, such as refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed with sodium borohydride.
- Substitution Reactions : Nucleophilic substitution can occur at the benzohydrazide moiety.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic/Neutral |
| Reduction | Sodium borohydride | Methanol/Ethanol |
| Substitution | Nucleophiles (amines, thiols) | Basic conditions |
Biological Activities
The compound has been extensively studied for its potential biological activities:
-
Anticancer Properties : Research indicates that derivatives of indole compounds often exhibit significant anticancer activities. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit cancer cell growth through modulation of the PI3K/Akt signaling pathway.
-
Antimicrobial Effects : The compound has shown promising results against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Case Study: Research published in Pharmaceutical Biology highlighted the antimicrobial activity of related indole derivatives against resistant bacterial strains.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases:
-
Anti-inflammatory Properties : Studies suggest that indole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Case Study: A study in Bioorganic & Medicinal Chemistry Letters reported that certain indole-based compounds reduced inflammation in animal models.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity : Bromine substitution (as in 4-methyl-N'-(3,5-dibromobenzylidene)benzohydrazide) significantly enhances antibacterial activity compared to nitro or hydroxy groups . The target compound’s 2-phenylindole group may similarly improve binding to biological targets via hydrophobic interactions.
The target compound lacks halogens but compensates with aromatic indole π-systems.
Structural Flexibility : Chromone-containing derivatives () exhibit rigid planar structures, whereas the acetyl-indole linkage in the target compound may confer conformational flexibility, influencing solubility and bioavailability.
Biological Activity
4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections delve into its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Derivative : Various methods such as Fischer indole synthesis or Bartoli indole synthesis are employed to create the indole ring system.
- Acylation : The indole derivative undergoes acylation with an appropriate acyl chloride or anhydride to introduce the 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl group.
- Hydrazide Formation : The final step involves reacting the acylated indole derivative with 4-methylbenzohydrazide under conditions such as refluxing in ethanol or another suitable solvent.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 (FLT3/ITD mutation) | 0.072 | FLT3 kinase inhibition |
| Compound B | Breast Cancer (4T1 model) | N/A | Inhibition of migration and invasion |
In particular, studies have shown that certain modifications to the indole structure can enhance anticancer activity, suggesting a structure–activity relationship (SAR) that warrants further investigation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds in this class have demonstrated effectiveness against a range of bacterial and fungal strains, although specific data on this compound is limited. The general trend indicates that modifications in the hydrazide moiety can influence antimicrobial potency .
Anti-inflammatory Properties
Indole derivatives are noted for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. However, detailed studies are required to elucidate these effects fully.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Indirubin Derivatives : Research on indirubin derivatives showed strong inhibition of cancer cell proliferation and induced apoptosis through various mechanisms, including modulation of cell cycle regulators like cyclin D1 and MMP9 .
- Hydrazone Compounds : Studies on hydrazones indicated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential in treating neurodegenerative diseases without cytotoxic effects on eukaryotic cells .
Q & A
Q. Key considerations :
- Use anhydrous solvents to avoid hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for indole NH (~11.17 ppm), aromatic protons (δ 7.34–8.39 ppm), and methyl groups (δ 2.38 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1656 cm⁻¹), amide (N–H, ~3216 cm⁻¹), and NO₂ (if present, ~1502 cm⁻¹) stretches .
- X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELXTL (Bruker AXS) is also widely used for small-molecule refinement .
Methodological tip : For crystallographic discrepancies (e.g., twinning), employ SHELXL’s TWIN/BASF commands to refine data .
Basic: What biological activities are associated with this compound and its analogs?
Answer:
- Anticonvulsant activity : Analogs like 2-(1H-indol-3-yl)acetyl-N-phenylhydrazine derivatives show potency in maximal electroshock (MES) models, comparable to phenytoin/carbamazepine. Neurotoxicity is assessed via rotorod tests .
- Anti-inflammatory activity : Hydrazide derivatives inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in vitro, with IC₅₀ values determined via colorimetric assays .
Q. Experimental design :
- Use rodent models (e.g., carrageenan-induced paw edema) for in vivo anti-inflammatory studies.
- Screen cytotoxicity using MTT assays on HEK-293 or HepG2 cell lines.
Advanced: How can structure-activity relationships (SAR) guide optimization of bioactivity?
Answer:
- Substituent modulation :
- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate steric/electronic features with activity. Molecular docking (AutoDock Vina) identifies key interactions with targets like voltage-gated sodium channels .
Case study : In analogs, a 4-nitrobenzylidene substituent increased MES activity by 40% compared to unsubstituted derivatives .
Advanced: How can computational methods resolve contradictions in experimental data?
Answer:
- Conflicting crystallographic data : Use density functional theory (DFT) to optimize molecular geometry and compare with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate disorder or solvent effects .
- Bioactivity outliers : Apply partial least squares (PLS) regression in 3D-QSAR to identify outliers caused by assay variability or compound impurities .
Example : A SHELXL-refined structure (R-factor <5%) resolved disorder in the indole ring, confirming planar geometry .
Advanced: What strategies address low yield or purity during synthesis?
Answer:
- Optimize reaction conditions :
- Purification : Utilize preparative HPLC with C18 columns (acetonitrile/water gradient) for challenging separations.
Troubleshooting : Low yields in condensation reactions may stem from moisture; ensure strict anhydrous conditions .
Advanced: How to validate target engagement in mechanistic studies?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., COX-2) by measuring protein stability shifts after compound treatment .
- Surface plasmon resonance (SPR) : Determine binding kinetics (KD) for indole derivatives interacting with ion channels .
Data interpretation : A ΔTm >2°C in CETSA indicates significant target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
